2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
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Overview
Description
2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes an isoindole core with an aminopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method includes the reaction of an appropriate isoindole precursor with an aminopropyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Additionally, industrial production often incorporates rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated isoindole derivatives. Substitution reactions result in the formation of various substituted isoindole compounds .
Scientific Research Applications
2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar structural features.
Aminomethyl propanol: Another amino alcohol with comparable properties.
Uniqueness
2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is unique due to its isoindole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler amino alcohols and enhances its potential for various applications .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C11H16N2O2/c1-7(6-12)13-10(14)8-4-2-3-5-9(8)11(13)15/h2-3,7-9H,4-6,12H2,1H3 |
InChI Key |
DVWLNNAUXPINSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N1C(=O)C2CC=CCC2C1=O |
Origin of Product |
United States |
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